molecular formula C17H17F3N2OS B2961970 1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone CAS No. 692287-80-2

1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone

Cat. No. B2961970
CAS RN: 692287-80-2
M. Wt: 354.39
InChI Key: KHOYNBYXNKBZCD-UHFFFAOYSA-N
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Description

The compound “1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. This structure is then linked to a thiophene ring via an ethanone group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. These include a trifluoromethyl group, a phenyl ring, a piperazine ring, a thiophene ring, and an ethanone group . The presence of these different groups can significantly influence the compound’s properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in the body .

Scientific Research Applications

Antimicrobial Activity

Research into compounds structurally related to 1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone has shown promising antimicrobial properties. For instance, derivatives of chalcones, synthesized by reacting related compounds with different substituted benzaldehydes, have displayed significant activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

Antitumor Activity

Compounds bearing structural similarities to 1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone have been investigated for their potential anticancer activities. A study on 1,2,4-triazine derivatives bearing a piperazine amide moiety revealed promising antiproliferative agents against MCF-7 breast cancer cells, with some compounds showing significant activity compared to the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis Techniques

Innovative synthesis techniques for structurally related compounds, such as microwave-assisted synthesis, have been explored to enhance efficiency and eco-friendliness. For example, the microwave-assisted synthesis of a compound through click cyclocondensation demonstrated an efficient and eco-friendly approach, yielding a regioselective 1,2,3-triazole isomer, which was characterized by various spectroscopic methods (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).

Electrochemical Synthesis

The electrochemical synthesis of new substituted phenylpiperazines related to 1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone has been studied, offering a reagent-less, environmentally friendly, and safe method for synthesizing phenylpiperazine derivatives in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).

Future Directions

The future directions for research on this compound could potentially include further investigation of its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential use as a pharmaceutical agent, given the activity of similar compounds .

properties

IUPAC Name

1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2OS/c1-12(23)15-5-6-16(24-15)22-9-7-21(8-10-22)14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOYNBYXNKBZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone

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